1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine
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Overview
Description
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine is a synthetic organic compound It features a piperidine ring substituted with sulfonyl groups attached to ethoxy-methylphenyl and fluorophenyl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine typically involves multi-step organic reactions. A common approach might include:
Formation of the Piperidine Core: Starting with a piperidine derivative, the core structure is prepared.
Sulfonylation: Introduction of sulfonyl groups using sulfonyl chlorides in the presence of a base.
Substitution Reactions: Ethoxy and fluorophenyl groups are introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve:
Batch or Continuous Flow Reactors: To control reaction conditions precisely.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine can undergo various chemical reactions, including:
Oxidation: Potentially altering the sulfonyl groups.
Reduction: Reducing the sulfonyl groups to sulfides.
Substitution: Reactions at the ethoxy or fluorophenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: For substitution reactions, such as amines or alkoxides.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfone derivatives, while reduction could produce sulfides.
Scientific Research Applications
Chemistry
Catalysis: As a ligand or catalyst in organic reactions.
Material Science: Potential use in the development of new materials with specific properties.
Biology and Medicine
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Biochemical Research: Used as a tool to study biological pathways and mechanisms.
Industry
Chemical Industry: As an intermediate in the synthesis of other complex molecules.
Pharmaceutical Industry: Potential use in drug development and formulation.
Mechanism of Action
The mechanism of action for 1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or binding to receptor sites, altering cellular responses.
Comparison with Similar Compounds
Similar Compounds
- 1-((4-Methoxyphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine
- 1-((4-Ethoxyphenyl)sulfonyl)-3-((4-chlorophenyl)sulfonyl)piperidine
Uniqueness
1-((4-Ethoxy-3-methylphenyl)sulfonyl)-3-((4-fluorophenyl)sulfonyl)piperidine is unique due to the specific combination of ethoxy-methylphenyl and fluorophenyl sulfonyl groups, which may impart distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1-(4-ethoxy-3-methylphenyl)sulfonyl-3-(4-fluorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24FNO5S2/c1-3-27-20-11-10-18(13-15(20)2)29(25,26)22-12-4-5-19(14-22)28(23,24)17-8-6-16(21)7-9-17/h6-11,13,19H,3-5,12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENYGOLUWQXNSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)S(=O)(=O)N2CCCC(C2)S(=O)(=O)C3=CC=C(C=C3)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24FNO5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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